![molecular formula C20H30N4O3S B5538265 3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)
3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves complex chemical processes, often aimed at generating compounds with specific pharmacological activities. For instance, Caroon et al. (1981) describe the preparation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, highlighting the synthetic versatility of this scaffold in medicinal chemistry (Caroon et al., 1981).
Molecular Structure Analysis
The crystal structure analysis of similar compounds, such as 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate by Wang et al. (2011), provides insights into the molecular geometry, confirming the presence of planar and non-planar ring systems that are crucial for the compound's biological activity (Wang et al., 2011).
Chemical Reactions and Properties
Compounds with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core are subjected to various chemical reactions, enhancing their pharmacological profile. The introduction of aromatic substitutions, as investigated by Obniska et al. (2006), significantly affects their anticonvulsant activity, demonstrating the chemical reactivity and modification potential of these compounds (Obniska et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for their pharmacological efficacy. Detailed studies on similar structures help in understanding how these properties influence drug formulation and delivery.
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and interaction with receptors, define the therapeutic potential of these compounds. For instance, the affinity of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives for serotonin receptors highlights the importance of chemical properties in drug design (Obniska et al., 2006).
Scientific Research Applications
Potential as NK2 Receptor Antagonists
Research has demonstrated that derivatives of this compound exhibit potent and selective antagonistic activities against the tachykinin NK2 receptor. Such compounds have shown significant efficacy in assays involving rat colon binding, guinea pig trachea, and bronchoconstriction induced by NK2 receptor agonists in anesthetized guinea pigs, suggesting their utility in treating respiratory ailments or conditions associated with NK2 receptor activity (P W Smith et al., 1995).
Antihypertensive Activity
A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and evaluated for their antihypertensive properties in spontaneous hypertensive rats. These studies revealed that certain derivatives possess the potential to act as antihypertensive agents, implicating their possible use in managing high blood pressure conditions (J. Caroon et al., 1981).
Anticonvulsant Properties
Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives has indicated their effectiveness in displaying anticonvulsant activity, highlighting their potential for development into new therapeutic agents for epilepsy and related disorders. These compounds were evaluated for their neurotoxic and anticonvulsant properties, suggesting a promising avenue for further pharmaceutical development (J. Obniska et al., 2006).
properties
IUPAC Name |
3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(thiophene-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3S/c1-2-21-8-10-22(11-9-21)12-13-24-16-20(27-19(24)26)4-6-23(7-5-20)18(25)17-3-14-28-15-17/h3,14-15H,2,4-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWFUAZQPZBFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCN2CC3(CCN(CC3)C(=O)C4=CSC=C4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.